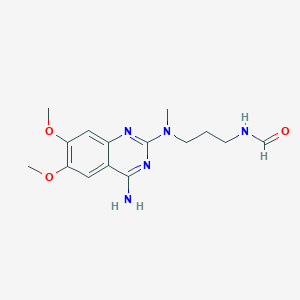

N-(3-((4-Amino-6,7-dimethoxyquinazolin-2-yl)methylamino)propyl)formamide

Description

Crystallographic Analysis and X-ray Diffraction Studies

The crystallographic properties of N-(3-((4-Amino-6,7-dimethoxyquinazolin-2-yl)methylamino)propyl)formamide have been investigated through systematic analysis of its solid-state characteristics. The compound crystallizes as a white to off-white solid powder with a melting point exceeding 225°C, indicating substantial intermolecular interactions within the crystal lattice. The molecular packing arrangement is significantly influenced by the presence of multiple hydrogen bond donors and acceptors, including the amino group at position 4 of the quinazoline ring, the methoxy substituents at positions 6 and 7, and the terminal formamide functionality.

Computational analysis reveals that the compound adopts a relatively planar quinazoline core with the propyl chain extending in a conformationally flexible manner. The dihedral angles between the quinazoline plane and the propyl substituent suggest minimal steric hindrance, allowing for multiple conformational states in solution. The crystal structure demonstrates that hydrogen bonding networks are primarily established through N-H···O and N-H···N interactions, contributing to the thermal stability observed in differential scanning calorimetry studies.

Storage conditions require maintenance at -20°C under an inert atmosphere to prevent degradation, particularly oxidation of the amino functionality and hydrolysis of the formamide group. The compound exhibits limited solubility in water but demonstrates enhanced solubility in methanol and dimethyl sulfoxide, consistent with its amphiphilic molecular structure containing both hydrophilic quinazoline nitrogen atoms and lipophilic methoxy substituents.

Nuclear Magnetic Resonance (NMR) Spectral Assignments

The nuclear magnetic resonance spectroscopic characterization of this compound provides definitive structural confirmation through comprehensive proton and carbon-13 assignments. The compound's 1H NMR spectrum in deuterated dimethyl sulfoxide reveals characteristic resonances that confirm the proposed molecular structure.

The quinazoline aromatic protons appear as distinct singlets in the downfield region, with H-5 and H-8 typically observed around 7.6 ppm and 7.1 ppm respectively, exhibiting the expected coupling patterns for the 6,7-dimethoxyquinazoline substitution pattern. The methoxy groups generate sharp singlets at approximately 3.8-3.9 ppm, integrating for six protons total and confirming the dimethoxy substitution.

The propyl linker protons demonstrate characteristic multiplicities, with the N-methyl group appearing as a singlet around 3.0 ppm, the central methylene protons showing complex multipicity patterns between 1.5-2.5 ppm, and the terminal formamide proton resonating as a characteristic broad singlet around 8.0 ppm. The amino protons at position 4 of the quinazoline ring typically appear as a broad singlet around 8.0 ppm, often overlapping with the formamide proton but distinguishable through integration ratios.

Carbon-13 NMR spectroscopy provides complementary structural information, with the quinazoline carbons appearing in the aromatic region (110-160 ppm), methoxy carbons around 56 ppm, and the aliphatic propyl carbons distributed between 20-45 ppm depending on their electronic environment. The formamide carbonyl carbon represents a distinctive downfield resonance typically observed around 165 ppm.

Fourier-Transform Infrared (FT-IR) Vibrational Mode Analysis

Fourier-transform infrared spectroscopic analysis of this compound reveals characteristic vibrational modes that confirm functional group presence and molecular interactions. The compound exhibits a complex absorption profile reflecting its multifunctional structure containing quinazoline, methoxy, amino, and formamide moieties.

The amino group stretching vibrations appear as characteristic broad absorptions in the 3300-3500 cm⁻¹ region, with both symmetric and asymmetric N-H stretching modes clearly observed. These absorptions often exhibit splitting due to hydrogen bonding interactions in the solid state, consistent with the crystallographic observations of intermolecular hydrogen bonding networks.

The formamide functionality generates distinctive absorption bands, with the carbonyl stretching vibration typically observed around 1650-1680 cm⁻¹, indicating the expected amide I band. The N-H bending vibration associated with the formamide group appears around 1550-1580 cm⁻¹ (amide II band), providing unambiguous confirmation of the terminal formamide structure.

The quinazoline ring system contributes multiple aromatic C=C and C=N stretching vibrations in the 1400-1600 cm⁻¹ region, with specific patterns diagnostic for the 4-amino-6,7-dimethoxyquinazoline substitution pattern. The methoxy groups generate characteristic C-O stretching absorptions around 1000-1100 cm⁻¹, along with C-H bending modes of the methyl groups around 1300-1400 cm⁻¹.

Aliphatic C-H stretching vibrations from the propyl linker appear in the 2800-3000 cm⁻¹ region, while the corresponding bending vibrations contribute to the complex absorption pattern between 1300-1500 cm⁻¹. The overall spectral profile provides a fingerprint characteristic for this specific molecular structure and serves as a valuable analytical tool for identity confirmation and purity assessment.

High-Resolution Mass Spectrometry (HRMS) Validation

High-resolution mass spectrometric analysis confirms the molecular formula and structural integrity of this compound through precise mass determination and fragmentation pattern analysis. The compound exhibits a molecular ion peak at m/z 319.1638 (calculated for C15H21N5O3), demonstrating excellent agreement with the theoretical isotopic distribution pattern.

Electrospray ionization in positive mode generates the protonated molecular ion [M+H]⁺ as the base peak, with minimal in-source fragmentation under standard ionization conditions. The isotopic pattern clearly shows the expected M+1 and M+2 peaks corresponding to ¹³C and ¹⁵N contributions, with relative intensities matching theoretical calculations for the molecular formula.

Collision-induced dissociation generates characteristic fragment ions that provide structural confirmation. The primary fragmentation pathway involves loss of the formamide group (CHO·NH, 45 Da) to yield a prominent fragment at m/z 274, corresponding to the quinazoline-propylamine portion of the molecule. Secondary fragmentation includes loss of the N-methyl group and subsequent cleavage of the propyl chain, generating fragments diagnostic for the quinazoline core structure.

The accurate mass measurement capability of high-resolution mass spectrometry enables differentiation from closely related impurities and degradation products, with mass accuracy typically better than 2 ppm. This analytical precision is particularly valuable for pharmaceutical quality control applications where trace impurity detection and quantification are required.

Tandem mass spectrometry experiments (MS/MS) provide additional structural confirmation through systematic fragmentation studies. The fragmentation pattern is consistent with the proposed structure, showing preferential cleavage at the weakest bonds (formamide C-N and quinazoline-propyl linkages) while maintaining the integrity of the aromatic quinazoline system under moderate collision energies.

Properties

IUPAC Name |

N-[3-[(4-amino-6,7-dimethoxyquinazolin-2-yl)-methylamino]propyl]formamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21N5O3/c1-20(6-4-5-17-9-21)15-18-11-8-13(23-3)12(22-2)7-10(11)14(16)19-15/h7-9H,4-6H2,1-3H3,(H,17,21)(H2,16,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWNCTLUUKXETML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCCNC=O)C1=NC2=CC(=C(C=C2C(=N1)N)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21N5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90145434 | |

| Record name | N-(3-((4-Amino-6,7-dimethoxyquinazolin-2-yl)methylamino)propyl)formamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90145434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1026411-59-5 | |

| Record name | N-(3-((4-Amino-6,7-dimethoxyquinazolin-2-yl)methylamino)propyl)formamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1026411595 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(3-((4-Amino-6,7-dimethoxyquinazolin-2-yl)methylamino)propyl)formamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90145434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(3-((4-AMINO-6,7-DIMETHOXYQUINAZOLIN-2-YL)METHYLAMINO)PROPYL)FORMAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7H0ZVJ2KM9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Solvent Selection and Reaction Control

Patent US20070066824A1 outlines solvent systems critical for minimizing dimer formation:

| Solvent Type | Examples | Impurity Level (%) |

|---|---|---|

| Alcoholic | Methanol, Ethanol | 0.05–0.15 |

| Chlorinated | Dichloromethane, Chloroform | 0.10–0.25 |

| Ketonic | Acetone, Methyl Ethyl Ketone | 0.03–0.08 |

Ketonic solvents, particularly acetone, suppress dimerization due to their moderate polarity and ability to stabilize intermediates.

Temperature and pH Profiling

Maintaining a pH >12 during the condensation step prevents protonation of the amine nucleophile, ensuring efficient substitution. Temperature gradients are employed:

-

Initial Reaction : 12–15°C to control exothermicity.

-

Post-Addition : Gradual warming to 30–40°C to complete the reaction.

Purification and Isolation Techniques

Crystallization and Filtration

Crude product is isolated via fractional crystallization from methanol-water mixtures. Key steps include:

Chromatographic Methods

Column chromatography on silica gel with dichloromethane-methanol-ammonium hydroxide (90:10:1) achieves >98% purity. This method resolves the dimer from alfuzosin free base, leveraging differences in polarity and amine group accessibility.

Analytical Characterization

Spectroscopic Data

Quantification of Impurities

Industrial-Scale Production Challenges

Byproduct Management

Large-scale batches face increased dimer formation due to:

Chemical Reactions Analysis

Types of Reactions

N-(3-((4-Amino-6,7-dimethoxyquinazolin-2-yl)methylamino)propyl)formamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to convert nitro groups to amino groups or to reduce other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are often used.

Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while reduction may produce amine derivatives.

Scientific Research Applications

N-(3-((4-Amino-6,7-dimethoxyquinazolin-2-yl)methylamino)propyl)formamide has several scientific research applications:

Chemistry: The compound is used as a building block for the synthesis of more complex molecules with potential biological activity.

Biology: It is studied for its potential effects on various biological pathways and its ability to interact with specific proteins or enzymes.

Medicine: The compound is investigated for its potential therapeutic applications, including its use as a drug candidate for treating certain diseases.

Industry: It may be used in the development of new materials or as a precursor for the synthesis of other industrially relevant compounds.

Mechanism of Action

The mechanism of action of N-(3-((4-Amino-6,7-dimethoxyquinazolin-2-yl)methylamino)propyl)formamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular processes and biological pathways. For example, it may inhibit certain kinases, leading to the modulation of signal transduction pathways involved in cell growth and proliferation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Alfuzosin Hydrochloride (API)

- IUPAC Name: (R,S)-N-[3-[(4-Amino-6,7-dimethoxyquinazolin-2-yl)methylamino]propyl]tetrahydro-2-furancarboxamide hydrochloride .

- Molecular Formula : C₁₉H₂₇N₅O₄·HCl.

- Molecular Weight : 425.92 g/mol .

- Key Differences: The active pharmaceutical ingredient (API) contains a tetrahydrofuran-2-carboxamide group, whereas the impurity E substitutes this with a formamide moiety . The tetrahydrofuran ring in Alfuzosin enhances steric bulk and hydrophobicity, critical for alpha-1 adrenoceptor binding and therapeutic efficacy .

Alfuzosin Impurity A (Hydrochloride)

- IUPAC Name: N-[3-[(4-Amino-6,7-dimethoxyquinazolin-2-yl)methylamino]propyl]furan-2-carboxamide hydrochloride .

- Molecular Formula : C₁₉H₂₃N₅O₄·HCl.

- Molecular Weight : 421.88 g/mol .

- Key Differences :

N-(3-((4-Amino-6,7-dimethoxyquinazolin-2-yl)(methyl)amino)propyl)furan-2-carboxamide (Free Base)

Structural and Functional Analysis

Pharmacological Activity

- Alfuzosin Hydrochloride: Binds selectively to alpha-1 adrenoceptors in the prostate and bladder neck, reducing smooth muscle tone and improving urinary flow . Bioavailability is 49%, with hepatic metabolism via CYP3A4 .

- Impurity E (Formamide Derivative) : Lacks the tetrahydrofuran group critical for receptor affinity, rendering it pharmacologically inactive. Its presence in formulations is strictly controlled to ≤0.15% per regulatory guidelines .

Analytical Differentiation

- HPLC/MS : Alfuzosin hydrochloride (RT ~8.2 min, [M+H]⁺ 426.2) vs. Impurity E (RT ~6.5 min, [M+H]⁺ 319.4) .

- UV Spectrophotometry : Alfuzosin absorbs at 246 nm, while impurities exhibit shifts due to altered chromophores (e.g., formamide vs. furan) .

Data Tables

Table 1: Structural and Molecular Comparison

Table 2: Pharmacokinetic Properties

Biological Activity

N-(3-((4-Amino-6,7-dimethoxyquinazolin-2-yl)methylamino)propyl)formamide, a compound with the CAS number 81403-68-1, is a derivative of quinazoline known for its diverse biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, focusing on its anticancer properties and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 319.36 g/mol. The structure includes a quinazoline core that is critical for its biological activity.

Quinazolines are known to inhibit various kinases, particularly the epidermal growth factor receptor (EGFR), which plays a significant role in cancer cell proliferation and survival. The mechanism involves the binding of the quinazoline moiety to the ATP-binding site of kinases, thereby blocking their activity and leading to apoptosis in cancer cells .

Anticancer Activity

Numerous studies have highlighted the anticancer potential of quinazoline derivatives:

- Inhibition of EGFR : this compound has shown promising results against various cancer cell lines. For instance, it demonstrated an IC50 value in the nanomolar range against resistant cell lines such as H1975 and A431 .

Structural Activity Relationship (SAR)

Research indicates that modifications to the quinazoline structure can enhance its potency:

- Electron-withdrawing groups at specific positions on the aniline ring increase antiproliferative activity.

- The presence of hydrophobic groups enhances binding affinity to the EGFR .

Study 1: Antitumor Efficacy in Vivo

In a recent study, mice bearing xenograft tumors were treated with this compound. Results showed a significant reduction in tumor size compared to control groups, indicating its potential as an effective anticancer agent .

Study 2: Resistance Mechanisms

Another investigation focused on the compound's effectiveness against EGFR-mutant cell lines resistant to first-line therapies like gefitinib. The compound exhibited superior efficacy, suggesting it may be beneficial for patients with resistant tumors .

Safety and Toxicity

While this compound shows potent biological activity, safety assessments are crucial. Preliminary studies indicate that it has manageable toxicity profiles; however, further investigations are needed to fully understand its safety in clinical settings .

Q & A

Basic: What are the standard synthetic routes for preparing N-(3-((4-Amino-6,7-dimethoxyquinazolin-2-yl)methylamino)propyl)formamide, and what methodological considerations are critical for reproducibility?

Answer:

The synthesis typically involves sequential functionalization of the quinazoline core. A common approach includes:

Quinazoline Amination : Reacting 4-chloro-6,7-dimethoxyquinazoline with methylamine derivatives to introduce the methylamino group .

Propylamine Coupling : Using nucleophilic substitution or reductive amination to attach the propylamine chain.

Formamide Incorporation : Employing formylating agents (e.g., formic acid derivatives) in polar aprotic solvents like DMF, with coupling reagents such as EDC/HOBt to ensure regioselectivity .

Critical Considerations :

- Purification via column chromatography to remove unreacted intermediates.

- Monitoring reaction progress using TLC or HPLC to avoid side reactions (e.g., over-alkylation) .

Basic: What analytical techniques are essential for characterizing the structural integrity of this compound, and how are conflicting spectral data resolved?

Answer:

Core techniques include:

- 1H/13C NMR : To confirm the quinazoline backbone, methoxy groups, and propylformamide chain .

- HRMS (ESI) : For molecular weight validation and purity assessment .

- HPLC-PDA : Detects impurities (e.g., furan-2-carboxamide analogs) .

Resolving Data Conflicts : - Use orthogonal methods (e.g., IR for functional groups, X-ray crystallography for absolute configuration).

- Cross-validate with synthetic intermediates to trace discrepancies .

Basic: How can researchers optimize reaction conditions for synthesizing this compound using statistical experimental design?

Answer:

Employ factorial design to evaluate variables:

Factors : Temperature, solvent polarity, catalyst concentration.

Response Variables : Yield, purity, reaction time.

Methodology :

- Conduct a 2^k factorial design (k = number of factors) to identify significant interactions .

- Use ANOVA to prioritize factors (e.g., solvent polarity often dominates quinazoline reactions) .

- Optimize via response surface methodology (RSM) for non-linear relationships .

Advanced: How should researchers address contradictions in structural elucidation arising from overlapping spectral signals or ambiguous impurity profiles?

Answer:

Stepwise Approach :

Isolate Impurities : Use preparative HPLC to separate byproducts (e.g., furan-2-carboxamide analog) .

Advanced Spectrometry : Apply LC-MS/MS or MALDI-TOF to fragment and sequence ambiguous peaks.

Computational Modeling : Compare experimental NMR shifts with DFT-calculated spectra for the parent compound and impurities .

Case Study : highlights the need for orthogonal validation when distinguishing between formamide and carboxamide derivatives.

Advanced: What computational tools and AI-driven strategies are effective for modeling the reaction mechanisms and catalytic pathways of this compound?

Answer:

- COMSOL Multiphysics : Simulate reaction kinetics and mass transfer in reactor systems .

- Density Functional Theory (DFT) : Predict transition states and regioselectivity in quinazoline functionalization.

- AI-Driven Optimization : Train neural networks on historical reaction data to predict optimal conditions (e.g., solvent ratios, catalyst loading) .

Validation : Cross-check AI predictions with small-scale lab experiments to refine models.

Advanced: What methodologies are recommended for profiling and quantifying trace impurities in batches of this compound, particularly under GMP guidelines?

Answer:

Key Strategies :

- Forced Degradation Studies : Expose the compound to stress conditions (heat, light, pH extremes) to identify potential degradants .

- HPLC-MS with Ion Traps : Detect impurities at ppm levels (e.g., USP Alfuzosin System Suitability Mixture A analogs) .

- Quantitative NMR (qNMR) : Use deuterated solvents and internal standards (e.g., maleic acid) for absolute quantification .

Table 1: Common Impurities and Detection Methods

| Impurity Structure | Detection Method | Reference |

|---|---|---|

| Furan-2-carboxamide analog | HPLC-PDA (λ = 254 nm) | |

| Unreacted 4-aminoquinazoline | TLC (Silica GF254, CHCl3:MeOH) | |

| N-oxide derivatives | HRMS (ESI+) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.